N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

Catalog No.
S11537542
CAS No.
M.F
C13H12N4OS
M. Wt
272.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carbox...

Product Name

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

InChI

InChI=1S/C13H12N4OS/c18-13(15-6-5-11-14-7-8-19-11)12-9-3-1-2-4-10(9)16-17-12/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17)

InChI Key

RVUDBJQYFUVXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=NC=CS3

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a compound characterized by its unique structural features, which include an indazole moiety linked to a thiazole group via an ethyl chain. This compound belongs to the broader category of indazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. The indazole ring system is known for its stability and ability to form various derivatives that exhibit significant pharmacological properties.

The chemical reactivity of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide can be attributed to the functional groups present within its structure. The carboxamide group allows for potential reactions such as:

  • Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding acid and amine.
  • Acylation: The amine nitrogen can participate in acylation reactions, leading to the formation of new amides.
  • Nucleophilic Substitution: The thiazole ring may undergo nucleophilic substitution reactions, particularly at positions that are electrophilic due to electron-withdrawing groups.

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide has demonstrated various biological activities in research studies, particularly in antimicrobial and anticancer domains.

  • Antibacterial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anticancer Potential: The compound's structure enables interaction with various biological targets involved in cancer progression. Research indicates that indazole derivatives can inhibit specific kinases or modulate signaling pathways associated with tumor growth .

The synthesis of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide typically involves several steps:

  • Formation of Indazole: Starting from appropriate precursors such as O-toluidine, indazole can be synthesized through diazotation followed by cyclization.
  • Introduction of Thiazole Group: The thiazole moiety can be introduced via condensation reactions involving thiazole precursors and the indazole derivative.
  • Carboxamide Formation: Finally, the carboxamide group is introduced through amide coupling reactions using coupling agents like N-Hydroxysuccinimide or carbodiimides in solvents like dimethylformamide .

The applications of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide are primarily found in:

  • Pharmaceutical Development: As a lead compound in the design of new antibacterial and anticancer agents.
  • Research Tools: Used in studies investigating the mechanisms of action of indazole derivatives and their interactions with biological macromolecules.

Interaction studies involving N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide have focused on its binding affinities with various proteins and enzymes. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate the efficacy and specificity of binding interactions in biological systems.

Such studies help elucidate the compound's mechanism of action and inform further modifications for enhanced activity.

Several compounds share structural similarities with N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
N-(thiazol-2-yl)benzamideBenzamide linked to thiazoleExhibits strong antibacterial activity against Gram-positive bacteria .
1H-Indazole-3-carboxylic acidIndazole core with a carboxylic acid groupServes as a precursor for various derivatives .
N-(pyridin-2-yl)indazole-3-carboxamideIndazole linked to pyridineKnown for its anticancer properties .
N-(4-methylthiazol-5-yl)indazole-3-carboxamideThiazole substituted at position 5Displays unique antifungal activity .

Uniqueness

N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide stands out due to its specific combination of an ethyl linker connecting a thiazole group to the indazole framework. This configuration may enhance its biological activity compared to other derivatives lacking this structural arrangement.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.07318219 g/mol

Monoisotopic Mass

272.07318219 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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